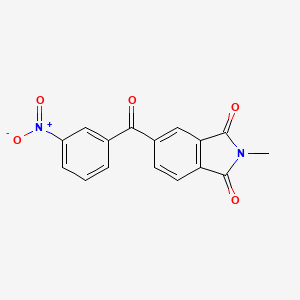
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)acetamide, also known as CRL-40,940 or Flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are a class of drugs that promote wakefulness and alertness, without the side effects associated with traditional stimulants. Flmodafinil is a modified version of Modafinil, which is a well-known eugeroic drug used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Flmodafinil is a newer compound that has been developed to have a longer half-life and increased potency compared to Modafinil. In
Wirkmechanismus
The exact mechanism of action of Flmodafinil is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Flmodafinil is also believed to increase the activity of certain areas of the brain that are involved in wakefulness and alertness, such as the prefrontal cortex and the hypothalamus.
Biochemical and Physiological Effects:
Flmodafinil has been shown to have a number of biochemical and physiological effects. Flmodafinil has been shown to increase heart rate, blood pressure, and body temperature. Flmodafinil has also been shown to increase the levels of certain hormones, such as cortisol and prolactin. Flmodafinil has been shown to increase the levels of certain enzymes in the liver, which may be an indicator of liver damage. Flmodafinil has also been shown to increase the levels of certain proteins in the blood, which may be an indicator of kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
Flmodafinil has a number of advantages for use in lab experiments. Flmodafinil is a potent and long-lasting compound, which makes it useful for studying the effects of eugeroics on cognitive function, sleep, and wakefulness. Flmodafinil is also relatively safe and well-tolerated, with few side effects reported in clinical trials. However, there are also some limitations to the use of Flmodafinil in lab experiments. Flmodafinil is a controlled substance in many countries, which may limit its availability for research purposes. Flmodafinil is also a relatively new compound, and there is still much that is not known about its long-term effects on the body and brain.
Zukünftige Richtungen
There are a number of future directions for research on Flmodafinil. One area of research is the use of Flmodafinil in treating sleep disorders, particularly in individuals who do not respond to traditional treatments such as Modafinil. Another area of research is the use of Flmodafinil as a cognitive enhancer in healthy individuals, particularly in the elderly and those with cognitive impairments. Flmodafinil may also have potential as a treatment for depression, ADHD, and schizophrenia. Further research is needed to fully understand the mechanism of action of Flmodafinil and its long-term effects on the body and brain.
Synthesemethoden
The synthesis method for Flmodafinil involves the modification of Modafinil by adding a fluorine atom to the structure. This modification increases the potency and half-life of the compound. The synthesis method involves the reaction of Modafinil with a fluorinating agent, such as Selectfluor, in the presence of a base, such as potassium carbonate. The reaction takes place at room temperature, and the product is obtained through filtration and recrystallization. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
Flmodafinil has been studied extensively for its potential use in treating sleep disorders, cognitive enhancement, and as a performance-enhancing drug. Flmodafinil has been shown to improve cognitive function, including memory, attention, and executive function, in both healthy individuals and those with cognitive impairments. Flmodafinil has also been shown to improve mood, reduce fatigue, and increase motivation. Flmodafinil has been studied for its potential use in treating depression, ADHD, and schizophrenia. Flmodafinil has also been studied for its potential use as a performance-enhancing drug, particularly in the military and in sports.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-14-9-13(10-15(11-14)22-2)19-18(20)8-12-5-6-16(23-3)17(7-12)24-4/h5-7,9-11H,8H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFPOFAQGCZHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5750667.png)
![9-amino-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B5750670.png)
![N-[4-(diethylamino)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5750674.png)




![3-(benzyloxy)benzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5750722.png)

![4-(4-fluorophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5750733.png)
![4-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5750741.png)

![N-[4-(aminosulfonyl)benzyl]-5-methyl-2-furamide](/img/structure/B5750755.png)
